3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alpha-1 Adrenoceptor Affinity
A study by Russo et al. (1991) explored various 3-substituted pyrimido[5,4-b]indole-2,4-diones, finding some with potent alpha-1 adrenoceptor ligands. These compounds, including similar derivatives, showed high selectivity for alpha-1 over alpha-2, beta-2, and 5HT1A receptors.
Ligands for α1-adrenoceptor Subtypes
Romeo et al. (2001) synthesized a series of compounds related to 3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one, testing them for affinity towards cloned α1A, α1B, and α1D adrenergic receptors subtypes. They reported good affinity and selectivity for the α1D-adrenoceptor subtype in some compounds (Romeo, Russo, & Blasi, 2001).
Metabolism in Antipsychotic Treatment
The metabolism of a dopamine D(4)-selective antagonist, closely related to the compound , was studied by Zhang et al. (2000) in the context of schizophrenia treatment. They found that it undergoes N-dealkylation and forms a novel mercapturic acid adduct, a potential pathway for drug metabolism in treatments involving similar compounds (Zhang, Kari, Davis, Doss, Baillie, & Vyas, 2000).
Synthesis and Characterization for Antimicrobial Activities
A study by Bektaş et al. (2007) involved the synthesis of related compounds, highlighting their potential antimicrobial activities. Some of these derivatives demonstrated effective antimicrobial properties against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis and Anticancer Activities
Akkoç et al. (2012) synthesized 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives, which exhibited significant cytotoxicity against various cancer cell lines, highlighting the potential use of similar compounds in cancer treatment (Akkoç, Yuksel, Durmaz, & Atalay, 2012).
Anticonvulsant and Antimicrobial Activities
Aytemir et al. (2004) synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, including Mannich bases with substituted piperazine derivatives, exhibiting potential anticonvulsant and antimicrobial activities. This suggests the relevance of similar compounds in neurological and infectious disease treatments (Aytemir, Çalış, & Özalp, 2004).
Anti-Inflammatory Activities
Koksal et al. (2013) synthesized novel derivatives related to the compound , which showed significant anti-inflammatory properties, indicating potential use in treating inflammatory conditions (Koksal, Yarim, Erdal, & Bozkurt, 2013).
Mechanism of Action
Target of Action
The primary target of this compound is the 17-beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . AKR1C3 is an aldo-keto reductase enzyme that plays a crucial role in hormone biosynthesis and metabolism. It is of interest as a potential drug target for leukemia and hormone-related cancers .
Mode of Action
The compound interacts with its target, AKR1C3, by forming hydrogen bonds between the carbonyl oxygen of the drug and the amino acids Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit of the compound provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 . This interaction inhibits the activity of AKR1C3, making the compound a potent and isoform-selective inhibitor .
Biochemical Pathways
The inhibition of AKR1C3 affects the biosynthesis and metabolism of hormones, particularly those involved in the development and progression of hormone-related cancers . The exact downstream effects of this inhibition on biochemical pathways are complex and depend on the specific cellular context.
Pharmacokinetics
The compound’s potent inhibitory activity against akr1c3 suggests that it may have favorable bioavailability
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of AKR1C3. This inhibition can disrupt hormone biosynthesis and metabolism, potentially exerting therapeutic effects in the context of leukemia and hormone-related cancers .
Properties
IUPAC Name |
3-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-16-2-7-20-19(14-16)22-23(27-20)24(32)30(15-26-22)9-8-21(31)29-12-10-28(11-13-29)18-5-3-17(25)4-6-18/h2-7,14-15,27H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGJEMQVQZHXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.